molecular formula C6H14BrNO2 B13887029 (4-Aminotetrahydropyran-3-YL)methanol hydrobromide

(4-Aminotetrahydropyran-3-YL)methanol hydrobromide

Cat. No.: B13887029
M. Wt: 212.08 g/mol
InChI Key: PGYXWASIJMIPPD-UHFFFAOYSA-N
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Description

(4-aminotetrahydropyran-3-yl)methanol;hydrobromide is a chemical compound that features a tetrahydropyran ring, which is a common three-dimensional ring system in many marketed drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide typically involves the reaction of tetrahydro-4H-pyran-4-one with ammonium formate in the presence of a palladium catalyst. This reaction yields 4-aminotetrahydropyran, which is then further reacted with methanol and hydrobromic acid to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-aminotetrahydropyran-3-yl)methanol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which have applications in pharmaceuticals and organic synthesis .

Mechanism of Action

The mechanism of action of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and microbial infections .

Properties

Molecular Formula

C6H14BrNO2

Molecular Weight

212.08 g/mol

IUPAC Name

(4-aminooxan-3-yl)methanol;hydrobromide

InChI

InChI=1S/C6H13NO2.BrH/c7-6-1-2-9-4-5(6)3-8;/h5-6,8H,1-4,7H2;1H

InChI Key

PGYXWASIJMIPPD-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N)CO.Br

Origin of Product

United States

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